
Disodium succinate-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Disodium succinate-d4 is a deuterium-labeled version of disodium succinate, which is the disodium salt of succinic acid. Succinic acid is an intermediate product of the tricarboxylic acid cycle and a fermentation product of anaerobic metabolism . The deuterium labeling in this compound makes it particularly useful in scientific research, especially in studies involving metabolic pathways and pharmacokinetics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Disodium succinate-d4 can be synthesized by deuterating disodium succinate. The process involves the exchange of hydrogen atoms in disodium succinate with deuterium atoms. This can be achieved through various methods, including the use of deuterated reagents or solvents. The reaction conditions typically involve a controlled environment to ensure the complete exchange of hydrogen with deuterium .
Industrial Production Methods
Industrial production of this compound involves the large-scale deuteration of disodium succinate. This process is similar to the laboratory synthesis but is scaled up to meet industrial demands. The production process may involve the use of specialized equipment to handle deuterated compounds and ensure the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Disodium succinate-d4 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form fumarate.
Reduction: It can be reduced to form succinate.
Substitution: It can undergo substitution reactions where the succinate moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Various reagents can be used depending on the desired substitution, such as halogens for halogenation reactions.
Major Products
Oxidation: Fumarate
Reduction: Succinate
Substitution: Various substituted succinates depending on the reagents used.
Applications De Recherche Scientifique
Disodium succinate-d4 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of succinate metabolism.
Biology: Used in studies involving the tricarboxylic acid cycle and anaerobic metabolism.
Medicine: Used in pharmacokinetic studies to understand the distribution and metabolism of drugs.
Industry: Used in the production of deuterated compounds for various industrial applications
Mécanisme D'action
Disodium succinate-d4 exerts its effects by participating in the tricarboxylic acid cycle. It serves as an electron donor in the production of fumaric acid and FADH2. The deuterium labeling allows for the tracking of the compound in metabolic studies, providing insights into its role in various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Disodium succinate: The non-deuterated version of disodium succinate.
Succinic acid: The parent compound of disodium succinate.
Sodium succinate dibasic: Another salt form of succinic acid
Uniqueness
Disodium succinate-d4 is unique due to its deuterium labeling, which makes it particularly useful in studies involving metabolic pathways and pharmacokinetics. The deuterium atoms provide a distinct signature that can be tracked using various analytical techniques, making it a valuable tool in scientific research .
Propriétés
Formule moléculaire |
C4H6NaO4 |
|---|---|
Poids moléculaire |
145.10 g/mol |
InChI |
InChI=1S/C4H6O4.Na/c5-3(6)1-2-4(7)8;/h1-2H2,(H,5,6)(H,7,8);/i1D2,2D2; |
Clé InChI |
DUMIASQJCCZABP-PBCJVBLFSA-N |
SMILES isomérique |
[2H]C([2H])(C(=O)O)C([2H])([2H])C(=O)O.[Na] |
SMILES canonique |
C(CC(=O)O)C(=O)O.[Na] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



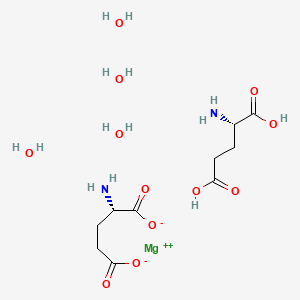
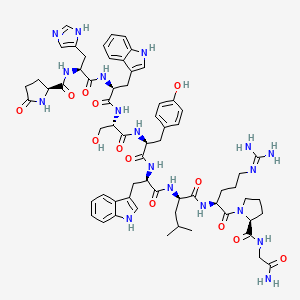
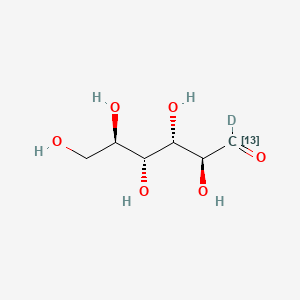
![2-[(1S)-1-(3-chlorophenyl)-2-hydroxyethyl]-6-[5-methyl-2-[(2-methylpyrazol-3-yl)amino]pyrimidin-4-yl]-1H-pyrrolo[1,2-c]imidazol-3-one](/img/structure/B12397365.png)
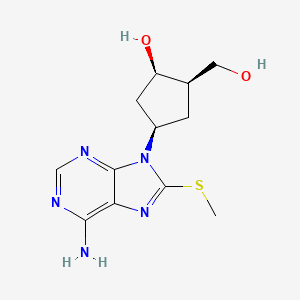





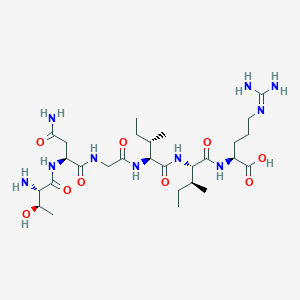

![4-(dimethylamino)-1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B12397408.png)
